1,3-Dodecanediol
Overview
Description
Synthesis Analysis
A green and efficient method was developed for upgrading furfural to 1,10-decanediol diacetate and 1-decanol acetate . A 92% yield of the acetates was obtained through the tandem benzoin condensation and hydrodeoxygenation reaction .
Molecular Structure Analysis
1,3-Dodecanediol is a diol with the molecular formula of C12H26O2. It is a white crystalline solid and is soluble in water, ethanol, and ether.
Physical And Chemical Properties Analysis
1,3-Dodecanediol has a molecular weight of 202.34 g/mol . It is a solid at room temperature . The storage temperature is room temperature, and it is sealed in dry conditions .
Scientific Research Applications
Biosynthesis of Polyesters and Polyurethanes
1,3-Dodecanediol serves as a monomer in the biosynthesis of α,ω-diols, which are crucial for producing polyesters and polyurethanes. A study by Ahsan et al. (2017) demonstrated the potential of renewable free fatty acids in the biosynthesis of medium- to long-chain α,ω-diols, including 1,12-dodecanediol, via enzymatic processes involving CYP153A monooxygenase, carboxylic acid reductase, and E. coli endogenous aldehyde reductases. This approach provides a sustainable alternative to petroleum-based products in the polymer industry (Ahsan et al., 2017).
Molecular Recognition and Stereochemistry
1,3-Dodecanediol, through its derivative forms, has been implicated in studies on molecular recognition and stereochemistry. Research by Kikuchi et al. (1991) explored the multiple hydrogen-bonding interactions of diols, including dodecanediol derivatives, with a multidentate polyhydroxy macrocycle, highlighting the importance of diols in understanding molecular recognition and selectivity based on stereochemical configurations (Kikuchi et al., 1991).
Biocatalysis and Whole-Cell Biotransformation
The utility of 1,3-Dodecanediol extends into biocatalysis, where Park and Choi (2020) investigated the whole-cell biotransformation of dodecane to produce 1,12-dodecanediol using cytochrome P450 monooxygenase. Their work underscores the role of biocatalysis in achieving selective oxidation of alkanes to valuable diols, offering environmentally friendly alternatives to chemical synthesis (Park & Choi, 2020).
Antitubercular Activity
The antitubercular activity of derivatives from 1,3-Dodecanediol has been examined, revealing that certain diamines and amino alcohols synthesized from 1,2-dodecanediol show significant activity against Mycobacterium tuberculosis. This suggests potential therapeutic applications of 1,3-Dodecanediol derivatives in developing antitubercular agents (Júnior et al., 2009).
Environmental and Industrial Applications
Further, the synthesis and application of 1,3-Dodecanediol in environmental and industrial contexts have been researched. For instance, the use of ionic liquids for the removal of thiols from jet fuel streams, where dodecanediol and its derivatives could potentially play a role in enhancing the efficiency and selectivity of such processes (Ferreira et al., 2014).
Safety and Hazards
1,3-Dodecanediol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and skin sensitization . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
properties
IUPAC Name |
dodecane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-12(14)10-11-13/h12-14H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEPAEOOBURRFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503541 | |
Record name | Dodecane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00503541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dodecanediol | |
CAS RN |
39516-24-0 | |
Record name | Dodecane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00503541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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